molecular formula C5H13N2O4P B1664488 Alafosfalin CAS No. 60668-24-8

Alafosfalin

Cat. No. B1664488
CAS RN: 60668-24-8
M. Wt: 196.14 g/mol
InChI Key: BHAYDBSYOBONRV-IUYQGCFVSA-N
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Description

Alafosfalin, also known as alaphosphin, is a phosphono dipeptide with antibacterial and antifungal properties . It has the molecular formula C5H13N2O4P .


Synthesis Analysis

A convenient method for the synthesis of the phosphonic and phosphinic analogues of L-Ala-L-Ala, including Alafosfalin, has been developed . This method has been used to demonstrate their fungicidal activity .


Molecular Structure Analysis

The high-resolution crystal structures of a bacterial POT family transporter, including its complex with Alafosfalin, have been reported . These structures revealed the key mechanistic and functional roles for a conserved glutamate residue (Glu310) in the peptide binding site .


Chemical Reactions Analysis

Alafosfalin has been found to strongly inhibit the uptake of glycylsarcosine, affecting only the affinity constant (Kt) but not the maximal velocity (Vmax) of glycylsarcosine (Gly-Sar) uptake .


Physical And Chemical Properties Analysis

Alafosfalin has a molecular weight of 196.14 g/mol . It has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Antibacterial Properties

Alafosfalin, known as a phosphonodipeptide, demonstrates notable antibacterial properties. Its efficacy against various bacteria, particularly Gram-negative bacteria, has been well documented. A study highlighted its substantial in vitro and in vivo activity against a range of organisms, underscoring its potential as an antibacterial agent (Hassall, 1983). Additionally, it's been shown to be active against specific strains like Bacteroides spp., Fusobacterium nucleatum, and Clostridium perfringens, although it's less effective against Clostridium difficile (Grappel, Giovenella, & Nisbet, 1985).

Synergy with Beta-Lactam Antibiotics

Alafosfalin has demonstrated synergistic effects when combined with beta-lactam antibiotics. This synergy is particularly notable in the treatment of bacterial infections, as it enhances the efficacy of these antibiotics (Atherton et al., 1981). Further, it exhibits potentiation with cephalosporins against urinary tract bacteria, which is significant for treating these infections (Arisawa, Ohshima, Ohsawa, & Maruyama, 1982).

Pharmacokinetics and Metabolism

Studies have explored the pharmacokinetics and metabolism of alafosfalin, revealing insights into its absorption, distribution, and elimination in both animals and humans. These studies are crucial for understanding how alafosfalin functions in the body and its potential applications in medical treatments (Allen & Lees, 1980), (Allen, Havas, Leicht, Lenox-Smith, & Nisbet, 1979).

Potential in Textile Biofunctionalization

Alafosfalin has been investigated for its potential in biofunctionalizing textile materials. This application leverages its antimicrobial properties to create textiles with enhanced antibacterial capabilities, which could have significant implications in healthcare settings (Kudzin, Mrozińska, Walawska, & Sójka-Ledakowicz, 2019).

Imaging Applications in Medicine

The compound has been assessed as an infection imaging agent, showing potential in enhancing the detection of infections in medical imaging. This application utilizes the specific properties of alafosfalin to improve diagnostic capabilities (Tsopelas, Penglis, Ruszkiewicz, & Bartholomeusz, 2003).

Use in Selective Isolation of Bacteria

Alafosfalin has been evaluated for its use as a selective agent in isolating specific bacteria like Salmonella from clinical samples. This application capitalizes on its selective inhibitory properties against certain bacterial strains (Perry, Riley, Gould, Perez, Boissier, Ouédraogo, & Freydiere, 2002).

Future Directions

Given the increase in resistance to antibacterial agents, there is an urgent need for the development of new agents with novel modes of action . Alafosfalin, along with other phosphonopeptides, may have a therapeutic role to play in an era of increasing antibacterial resistance .

properties

IUPAC Name

[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAYDBSYOBONRV-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046393
Record name Alafosfalin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alafosfalin

CAS RN

60668-24-8
Record name Alafosfalin
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Record name Alafosfalin [INN:BAN]
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Record name Alafosfalin
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Record name Alafosfalin
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Record name ALAFOSFALIN
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Citations

For This Compound
664
Citations
HB Maruyama, M Arisawa… - Antimicrobial agents and …, 1979 - Am Soc Microbiol
… Alafosfalin was found to be highly active against Escherichia coli and moderately active … were insensitive to alafosfalin alone.No cross resistance was seen between alafosfalin and the fl-…
Number of citations: 28 journals.asm.org
JG Allen, LJ Lees - Antimicrobial Agents and Chemotherapy, 1980 - Am Soc Microbiol
… Alafosfalin is a phosphonodipeptide with significant activity as an antibacterial agent … alafosfalin was excreted in the urine of subjects with impaired glomerular function. When alafosfalin …
Number of citations: 21 journals.asm.org
FR Atherton, MJ Hall, CH Hassall… - Antimicrobial Agents …, 1980 - Am Soc Microbiol
… Some compounds had better in vivo activity than alafosfalin … mammalian peptide hydrolase enzymes, alafosfalin [L-alanyl-L… Although alafosfalin had high levels of activity against certain …
Number of citations: 66 journals.asm.org
J Neumann, M Bruch, S Gebauer… - European journal of …, 2004 - Wiley Online Library
… ™, alafosfalin increased the short-circuit current through Caco-2 cell monolayers. We conclude that alafosfalin interacts with both H + /peptide symporters and that alafosfalin is actively …
Number of citations: 41 febs.onlinelibrary.wiley.com
B Lejczak, P Kafarski, H Sztajer… - Journal of medicinal …, 1986 - ACS Publications
A series of dipeptides containing N-terminal alanine or leucine and a wide range of P-terminal racemic 1-aminoalkanephosphonates were prepared and tested in vitro fortheir ability to …
Number of citations: 118 pubs.acs.org
C Tsopelas, S Penglis, A Ruszkiewicz… - Nuclear medicine and …, 2003 - Elsevier
… After circulating blood delivers alafosfalin to … alafosfalin, chelation with technetium[ 99m Tc] in the presence of a reductant appeared viable. The aim of this study was to label alafosfalin …
Number of citations: 48 www.sciencedirect.com
JG Allen, L Havas, E Leicht… - Antimicrobial Agents …, 1979 - Am Soc Microbiol
… antibacterial phosphonodipeptide, alafosfalin, have been studied … a mouse septicemia model (1) have shown that alafosfalin is also … of alafosfalin in various species including humans. …
Number of citations: 42 journals.asm.org
CH Hassall - Modes and Mechanisms of Microbial Growth Inhibitors, 1983 - Springer
This new antibacterial agent is active in vitro and in vivo against a range of organisms; it is particularly effective against Gram-negative bacteria. Alafosfalin is a phosphonodipeptide (L-…
Number of citations: 44 link.springer.com
JD Perry, G Riley, FK Gould, JM Perez… - Journal of clinical …, 2002 - Am Soc Microbiol
… We conclude that alafosfalin is a useful selective agent for the isolation of Salmonella from … of alafosfalin was assessed against a wide range of gram-negative bacteria. Alafosfalin was …
Number of citations: 25 journals.asm.org
VA Solodenko, VP Kukhar - Tetrahedron letters, 1989 - Elsevier
Papain in powdered form efficiently catalyzes alafosfalin synthesis in miscible aqueous-organic solvent involving L-aminophosphonate in peptide bond formation.
Number of citations: 23 www.sciencedirect.com

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